

Structure-Activity Relationship of Epiremisporine Derivatives: A Comparative Guide

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Compound of Interest		
Compound Name:	Remisporine B	
Cat. No.:	B10823461	Get Quote

Epiremisporine derivatives, a class of chromone analogs isolated from the marine-derived fungus Penicillium citrinum, have garnered significant interest within the scientific community due to their promising anti-cancer and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various epiremisporine derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of medicinal chemistry.

Comparative Biological Activity of Epiremisporine Derivatives

The biological activities of epiremisporine derivatives have been primarily evaluated based on their cytotoxic effects against human cancer cell lines and their ability to inhibit inflammatory responses in human neutrophils. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of the potency of different derivatives.



Table 1: Cytotoxic Activity of Epiremisporine Derivatives against Cancer Cell Lines			
Compound	IC50 (μΜ) agair (Colon Carcinor		IC50 (μM) against A549 (Lung Carcinoma)
Epiremisporine B	50.88 ± 2.29[3]		32.29 ± 4.83[2]
Epiremisporine C	>100		>100
Epiremisporine D	>100		>100
Epiremisporine E	>100		43.82 ± 6.33[2]
Epiremisporine F	44.77 ± 2.70[1]		77.05 ± 2.57[1]
Epiremisporine G	35.05 ± 3.76[1]		52.30 ± 2.88[1]
Epiremisporine H	21.17 ± 4.89[1]		31.43 ± 3.01[1]
Table 2: Anti-inflammatory Act Epiremisporine Derivatives	ivity of		
Compound		,	nhibition of Superoxide Anion MLP-induced Human Neutrophils
Epiremisporine B		3.62 ± 0.61[2]	
Epiremisporine C		>50	
Epiremisporine D		6.39 ± 0.40[2]	
Epiremisporine E		8.28 ± 0.29[2]	
Epiremisporine F		>50	
Epiremisporine G		31.68 ± 2.53[1]	
Epiremisporine H		33.52 ± 0.42[1]	

Structure-Activity Relationship Insights



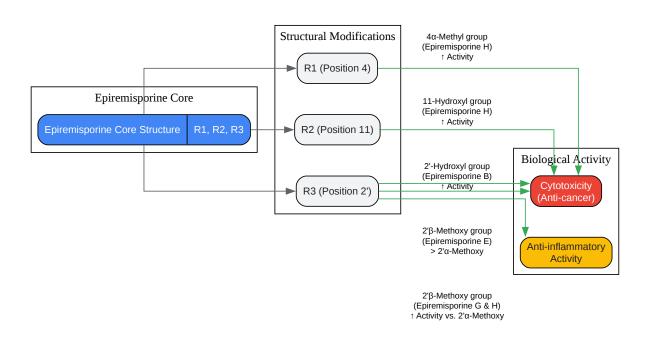




Analysis of the data reveals key structural features that influence the biological activity of epiremisporine derivatives:

- Substitution at the 4-position: The presence of a 4α-methyl group in Epiremisporine H, as compared to a hydrogen atom in its analogues, is associated with enhanced cytotoxic activity against both HT-29 and A549 cell lines.[1]
- Hydroxylation at the 11-position: Epiremisporine H, which possesses an 11-hydroxyl group, demonstrates greater cytotoxicity than derivatives with an 11-methoxyl group, such as Epiremisporine D.[1][2]
- Substitution at the 2'-position: A hydroxyl group at the 2'-position, as seen in Epiremisporine B, leads to more effective cytotoxic activity compared to analogues lacking this group.[2][3]
 The stereochemistry of the methoxy group at this position also plays a role, with the 2'β-methoxyl group in Epiremisporine E showing stronger anticancer activity against A549 cells than the 2'α-methoxyl group in Epiremisporines C and D.[2]





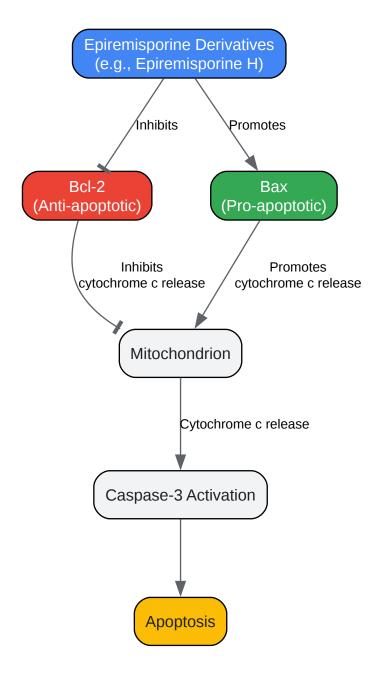
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Caption: Structure-activity relationship of epiremisporine derivatives.

Mechanism of Action: Apoptosis Induction

Several epiremisporine derivatives, notably Epiremisporine H, have been shown to induce apoptosis in cancer cells.[1] This process is mediated through the modulation of key proteins in the apoptotic signaling cascade, including the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-3, a critical executioner caspase that orchestrates the dismantling of the cell.[1][2][3]





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Caption: Apoptotic signaling pathway induced by epiremisporine derivatives.

Experimental Protocols Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of epiremisporine derivatives against HT-29 and A549 cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.



- Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10⁴ cells/well and incubated for 24 hours.
- Compound Treatment: The cells were then treated with various concentrations of the epiremisporine derivatives and incubated for an additional 48 hours.
- MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
- Formazan Solubilization: The medium was discarded, and 100 μL of dimethyl sulfoxide
 (DMSO) was added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the concentration of the compound that caused 50% inhibition of cell growth.

Anti-inflammatory Assay (Superoxide Anion Generation)

The anti-inflammatory activity was assessed by measuring the inhibition of fMLP-induced superoxide anion (O2•–) generation in human neutrophils.

- Neutrophil Isolation: Human neutrophils were isolated from the blood of healthy donors using dextran sedimentation, hypotonic lysis of red blood cells, and Ficoll-Hypaque gradient centrifugation.
- Compound Incubation: The isolated neutrophils were incubated with the epiremisporine derivatives at 37°C for 5 minutes.
- Cytochrome c and fMLP Addition: Cytochrome c (0.5 mg/mL) and fMLP (100 nM) were then added to the neutrophil suspension.
- Absorbance Measurement: The change in absorbance at 550 nm, which corresponds to the reduction of cytochrome c by superoxide anion, was continuously monitored.
- IC50 Calculation: The IC50 value was determined as the concentration of the compound that inhibited 50% of the fMLP-induced superoxide anion generation.



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